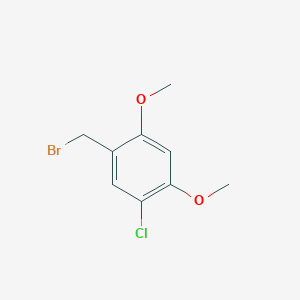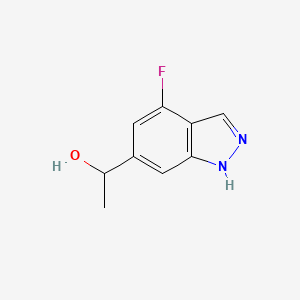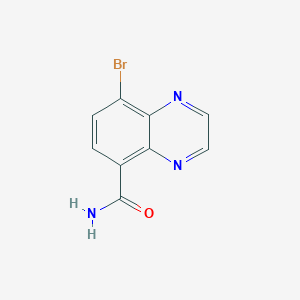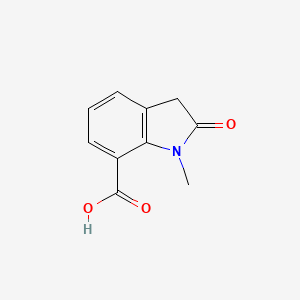![molecular formula C9H9N3O2 B13669901 Methyl 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13669901.png)
Methyl 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of both nitrogen and oxygen atoms in its structure allows for diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate can be achieved through a catalyst-free, additive-free method under microwave conditions. This involves the use of enaminonitriles and benzohydrazides, which undergo a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . This method is eco-friendly and results in good-to-excellent yields.
Industrial Production Methods: For industrial-scale production, the synthesis can be scaled up using the same microwave-mediated method. The process demonstrates good functional group tolerance and broad substrate scope, making it suitable for large-scale synthesis .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the triazole ring, often using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of N-alkylated triazole derivatives.
科学的研究の応用
Methyl 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
特性
分子式 |
C9H9N3O2 |
|---|---|
分子量 |
191.19 g/mol |
IUPAC名 |
methyl 7-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-6-3-8-11-10-5-12(8)4-7(6)9(13)14-2/h3-5H,1-2H3 |
InChIキー |
SYSSRXLUCYWPHM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NN=CN2C=C1C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13669840.png)







